molecular formula C19H18N4O3 B3895263 (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3895263
M. Wt: 350.4 g/mol
InChI Key: QMLBQUYZWMFYAN-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a phenylethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with phenylethylamine to form an intermediate Schiff base. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolone core with nitrophenyl and phenylethylamino substituents sets it apart from other compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-14-18(13-20-12-11-15-5-3-2-4-6-15)19(24)22(21-14)16-7-9-17(10-8-16)23(25)26/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLBQUYZWMFYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

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